molecular formula C15H20O3Si B11845878 6-Benzofurancarboxaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 831222-92-5

6-Benzofurancarboxaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B11845878
CAS No.: 831222-92-5
M. Wt: 276.40 g/mol
InChI Key: CMZQNHDWDNXMLL-UHFFFAOYSA-N
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Description

4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde is an organic compound that features a benzofuran ring substituted with a tert-butyldimethylsilyl (TBDMS) group and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The benzofuran ring can be constructed through various methods, including cyclization reactions of appropriate precursors. The aldehyde group is introduced via formylation reactions, often using reagents like dichloromethyl methyl ether (DCM) in the presence of a Lewis acid such as titanium tetrachloride (TiCl4).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scalable versions of the laboratory synthesis methods. This includes the use of large-scale reactors for the protection, cyclization, and formylation steps, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The TBDMS group can be selectively removed under acidic conditions, such as treatment with tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizers.

    Reduction: NaBH4, LiAlH4.

    Substitution: TBAF, acidic conditions.

Major Products

    Oxidation: 4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carboxylic acid.

    Reduction: 4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-methanol.

    Substitution: Benzofuran-6-carbaldehyde (after TBDMS removal).

Scientific Research Applications

4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme-catalyzed reactions involving aldehyde groups.

    Medicine: Potential use in the synthesis of bioactive compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde involves its reactivity due to the presence of the aldehyde group and the benzofuran ring. The aldehyde group can participate in nucleophilic addition reactions, while the benzofuran ring can undergo electrophilic aromatic substitution. The TBDMS group serves as a protecting group, allowing selective reactions at other sites of the molecule.

Comparison with Similar Compounds

Similar Compounds

    4-((tert-Butyldimethylsilyl)oxy)benzaldehyde: Similar structure but lacks the benzofuran ring.

    4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.

Uniqueness

4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde is unique due to the combination of the benzofuran ring, the aldehyde group, and the TBDMS protecting group. This combination provides a versatile intermediate for further chemical transformations and applications in various fields.

Properties

CAS No.

831222-92-5

Molecular Formula

C15H20O3Si

Molecular Weight

276.40 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-1-benzofuran-6-carbaldehyde

InChI

InChI=1S/C15H20O3Si/c1-15(2,3)19(4,5)18-14-9-11(10-16)8-13-12(14)6-7-17-13/h6-10H,1-5H3

InChI Key

CMZQNHDWDNXMLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1C=CO2)C=O

Origin of Product

United States

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